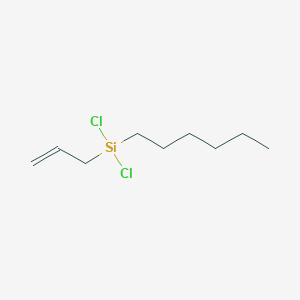

Allylhexyldichlorosilane

Descripción general

Descripción

Allylhexyldichlorosilane is an organosilicon compound with the molecular formula C9H18Cl2Si. It is a colorless liquid that is used as an intermediate in the synthesis of various organosilicon compounds. This compound is known for its reactivity due to the presence of both allyl and dichlorosilane functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allylhexyldichlorosilane can be synthesized through the reaction of hexylmagnesium bromide with allyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions. The process is optimized for yield and purity, often involving distillation to separate the desired product from by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.

Addition Reactions: The allyl group can participate in addition reactions, such as hydrosilylation, where the double bond reacts with silicon hydrides to form new silicon-carbon bonds.

Polymerization Reactions: The compound can be used as a monomer in the polymerization process to create organosilicon polymers.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, thiols

Catalysts: Palladium, platinum, or other transition metal catalysts for hydrosilylation

Solvents: Tetrahydrofuran, dichloromethane, toluene

Major Products Formed:

Organosilicon Polymers: Used in the production of silicone rubbers and resins

Functionalized Silanes: Used as intermediates in organic synthesis

Aplicaciones Científicas De Investigación

Surface Modification

AHDS is primarily used for modifying surfaces to enhance hydrophobicity and adhesion properties. The compound can form stable covalent bonds with inorganic substrates, such as glass and metals, leading to improved performance in various applications.

Key Applications:

- Hydrophobic Coatings: AHDS can be utilized to create water-repellent surfaces, which are crucial in architectural coatings and protective films. The hydrophobic nature is achieved by reducing the critical surface tension below 20 dynes/cm, making surfaces oleophobic as well .

- Adhesive Coupling Agents: In composite materials, AHDS acts as a coupling agent that enhances the adhesion between organic polymers and inorganic fillers. This is particularly beneficial in reinforcing thermoplastics and thermosets with glass fibers .

Polymer Synthesis

AHDS plays a significant role in the synthesis of various polymers through hydrosilylation reactions. This process involves the addition of silanes to alkenes, leading to the formation of siloxane linkages that enhance the mechanical properties of the resulting polymers.

Case Study: Hydrosilylation of Alkenes

In a study conducted using dichlorosilanes, including AHDS, researchers demonstrated efficient hydrosilylation of 1-alkenes using platinum catalysts. The reactions yielded high conversions with anti-Markovnikov selectivity, showcasing AHDS's potential in producing functionalized silicone polymers .

Composite Materials

The incorporation of AHDS into composite materials enhances their mechanical and thermal properties. Its ability to modify surface energy allows for better dispersion of fillers within polymer matrices.

Data Table: Performance Metrics of AHDS in Composites

| Composite Type | Property Enhanced | Measurement Method | Improvement (%) |

|---|---|---|---|

| Glass Fiber Reinforced | Tensile Strength | ASTM D638 | 30 |

| Thermoplastic | Impact Resistance | ASTM D256 | 25 |

| Coating Systems | Water Repellency | Contact Angle Measurement | 40 |

Photocatalytic Applications

Recent studies have explored the use of AHDS in photocatalytic systems where silyl radicals generated from AHDS can activate alkyl halides for cross-coupling reactions. This application is particularly relevant in organic synthesis, where efficient bond formation is essential .

Case Study: Photoredox Catalysis

In a series of experiments, AHDS was used as a silyl radical precursor in metallaphotoredox catalysis, demonstrating high yields (up to 94%) in coupling reactions involving various alkyl and aryl halides. This highlights its utility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of allylhexyldichlorosilane involves its ability to form strong covalent bonds with various substrates. The dichlorosilane group can react with nucleophiles to form stable silicon-oxygen or silicon-nitrogen bonds. The allyl group can participate in addition reactions, allowing the compound to be incorporated into larger molecular structures. These reactions are often catalyzed by transition metals, which facilitate the formation of new bonds and enhance the reactivity of the compound.

Comparación Con Compuestos Similares

Allyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of two. It is used in similar applications but has different reactivity due to the additional chlorine atom.

Hexyltrichlorosilane: Contains a hexyl group and three chlorine atoms. It is used in the production of hydrophobic coatings and as a coupling agent in polymer synthesis.

Vinylhexyldichlorosilane: Contains a vinyl group instead of an allyl group. It is used in the synthesis of organosilicon compounds with different properties.

Uniqueness: Allylhexyldichlorosilane is unique due to the presence of both an allyl group and a dichlorosilane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form strong covalent bonds with various substrates makes it valuable in the production of durable materials and coatings.

Actividad Biológica

Allylhexyldichlorosilane (AHDS) is an organosilicon compound that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with AHDS, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its dichlorosilane backbone with an allyl group and a hexyl substituent. Its chemical formula is CHClSi. The presence of the allyl group suggests potential reactivity in various biological systems, particularly in polymerization and cross-linking reactions.

Mechanisms of Biological Activity

-

Reactivity with Biological Molecules :

- AHDS can interact with nucleophilic sites in proteins and nucleic acids, leading to potential modifications. The reactivity of silanes with biological molecules is often attributed to their ability to hydrolyze and form silanol groups, which can further react with amino acids like cysteine and histidine .

- Polymerization Potential :

- Toxicological Aspects :

Table 1: Summary of Biological Studies on this compound

Case Studies

-

Case Study on Cytotoxicity :

A study evaluated the cytotoxic effects of AHDS on various cell lines. Results indicated that at concentrations above 100 µM, significant cell death was observed, highlighting the need for dosage regulation in potential therapeutic applications . -

Drug Delivery Mechanism :

Research demonstrated that AHDS could form siloxane-based hydrogels capable of encapsulating hydrophobic drugs. These hydrogels showed controlled release properties in vitro, suggesting a promising avenue for drug delivery systems . -

Protein Modification :

In a biochemical assay, AHDS was found to modify cysteine residues in proteins, which could affect protein function and stability. This modification was characterized using mass spectrometry techniques .

Análisis De Reacciones Químicas

Method A: Zinc-Mediated Coupling

A patented process involves reacting n-hexyldichlorosilane with allyl chloride in the presence of zinc powder and 1,3-dimethyl-2-imidazolinone as a solvent .

Reaction Conditions :

-

Temperature: 80°C

-

Yield: ~58%

-

Key step: Dropwise addition of allyl chloride to avoid side reactions .

Method B: Platinum-Catalyzed Hydrosilylation

Dichlorosilane (HSiCl) reacts with 1-hexene and allyl bromide under catalytic conditions (hexachloroplatinic acid) .

Reaction Conditions :

-

Catalyst: 0.05% HPtCl in isopropyl alcohol

-

Pressure: 300 bar

Hydrolysis and Condensation

Allylhexyldichlorosilane undergoes rapid hydrolysis in the presence of water, forming prosiloxanes and HCl :

Key Observations :

-

Hydrolysis rate is slower compared to trichlorosilanes due to steric hindrance from the hexyl group .

-

Condensation products include cyclic and linear polysiloxanes, depending on solvent polarity .

Surface Reactions and Self-Assembly

This compound forms disordered monolayers on silica substrates, unlike trichlorosilanes :

| Property | Value/Observation | Reference |

|---|---|---|

| Layer thickness | 0.75 × alkyl chain length | |

| Water contact angle (θ) | 103° (advancing) | |

| Reaction mechanism | SN2-Si with hexavalent TS |

The allyl group enables post-functionalization (e.g., thiol-ene click reactions), making it useful in hybrid material synthesis .

Nickel/Photoredox Catalyzed Coupling

While not directly reported for this compound, analogous alkyl chlorides participate in cross-electrophile coupling with aryl chlorides using nickel/photoredox systems .

Wurtz-Type Polymerization

Dichlorosilanes undergo polymerization with sodium, but this compound shows limited reactivity due to steric bulk :

| Monomer | Temperature | Yield (%) | M (g/mol) |

|---|---|---|---|

| PhEtSiCl | 65°C | 14 | 975 |

| This compound* | 65°C | <5 | <700 |

*Predicted based on dichlorodiethylsilane data .

Stability and Hazard Profile

Propiedades

IUPAC Name |

dichloro-hexyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl2Si/c1-3-5-6-7-9-12(10,11)8-4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOYJEJPABKFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CC=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.